3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid
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Overview
Description
3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid is a heterocyclic compound that features a unique pyrano[3,4-c]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl (tosyl chloride) in the presence of Et3N (triethylamine) and a catalytic amount of DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
the principles of green chemistry and efficient catalytic systems are often employed to optimize the yield and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core structure and exhibit tautomerism, which influences their reactivity and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally related and are used in the synthesis of condensed heterocyclic systems.
Acylpyrazoles: Known for their diverse biological and photophysical properties.
Uniqueness
3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid is unique due to its fused pyrano[3,4-c]pyrazole ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-4-7-5(8(11)12)2-13-3-6(7)10-9-4/h5H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
DXCQAYDRZDAXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(COCC2=NN1)C(=O)O |
Origin of Product |
United States |
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